5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride

Description

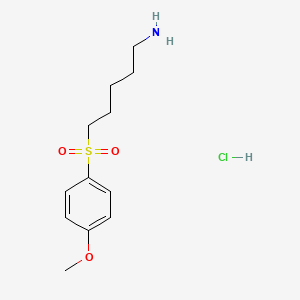

5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride is a sulfonamide derivative characterized by a pentylamine backbone linked to a 4-methoxybenzenesulfonyl group. The compound’s structure comprises a methoxy-substituted aromatic ring connected via a sulfonyl bridge to a five-carbon alkyl chain terminated by a protonated amine group (hydrochloride salt). While direct references to this exact compound are absent in the provided evidence, its structural analogs and synthesis pathways are well-documented .

Sulfonamide derivatives are widely utilized in pharmaceuticals, material science, and bioconjugation due to their stability, tunable electronic properties, and reactivity.

Properties

IUPAC Name |

5-(4-methoxyphenyl)sulfonylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S.ClH/c1-16-11-5-7-12(8-6-11)17(14,15)10-4-2-3-9-13;/h5-8H,2-4,9-10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAUOFLDAZRIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with pentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-methoxybenzenesulfonyl chloride and pentylamine.

Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

Product Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

The compound 5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride is a sulfonamide derivative that has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications, focusing on pharmacological uses, synthesis methods, and relevant case studies.

Antiviral Activity

This compound has been studied for its inhibitory effects on viral proteases, particularly in the context of HIV. Sulfonamide compounds have shown promise as aspartyl protease inhibitors, which are crucial in the lifecycle of HIV-1 and HIV-2. These inhibitors prevent the cleavage of viral polyproteins, thereby blocking viral replication and offering a therapeutic avenue for HIV treatment .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-8, which are involved in various inflammatory diseases. This suggests potential applications in treating conditions like rheumatoid arthritis or other inflammatory disorders .

Antimicrobial Effects

There is evidence supporting the antimicrobial activity of sulfonamide derivatives. The compound's structure allows it to interfere with bacterial folate synthesis, which is essential for bacterial growth and replication. This mechanism positions it as a candidate for developing new antibiotics against resistant strains .

Case Study 1: HIV Protease Inhibition

A study demonstrated that derivatives of sulfonamides, including compounds structurally related to this compound, effectively inhibited HIV protease activity in vitro. The results indicated a significant reduction in viral replication, highlighting the compound's potential as an antiviral agent .

Case Study 2: Inflammation Models

In animal models of inflammation, compounds similar to this compound were shown to reduce levels of inflammatory markers significantly. These findings suggest that such compounds could be developed into therapeutic agents for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxybenzene ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Impact of Substituents

- Methoxy (4-OCH₃): The electron-donating methoxy group increases aromatic ring stability and lipophilicity, favoring interactions with hydrophobic biological targets. This contrasts with halogenated analogs (e.g., 4-Br, 4-Cl), where electron-withdrawing groups enhance electrophilicity and reactivity in Suzuki-Miyaura coupling or nucleophilic substitutions .

- Biotinamide: In 5-(biotinamido)pentylamine HCl, the biotin group enables strong streptavidin binding, making it ideal for biosensor functionalization .

Alkyl Chain Length

- Pentyl (C5) vs. Butyl (C4): Longer alkyl chains (e.g., pentyl) improve solubility in nonpolar solvents and may enhance membrane permeability in drug candidates. Shorter chains (e.g., butyl) reduce steric hindrance, favoring reactions requiring spatial accessibility .

Biological Activity

5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride is a compound with potential therapeutic applications, primarily due to its biological activity related to the modulation of protein kinases and other cellular pathways. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

The compound is believed to exert its biological effects primarily through the inhibition of specific protein kinases involved in signal transduction pathways. Protein kinases play a crucial role in regulating cell growth, differentiation, and proliferation. Abnormal kinase activity has been linked to various diseases, including cancer and inflammatory disorders .

Key Mechanisms:

- Inhibition of Tyrosine Kinases : The sulfonamide moiety in the compound is known to interact with tyrosine kinases, potentially disrupting their activity and leading to altered cellular responses.

- Regulation of Inflammatory Pathways : The compound may modulate pathways involving pro-inflammatory cytokines such as TNF-α and IL-8, which are critical in inflammatory responses .

Biological Activity and Research Findings

Numerous studies have investigated the biological activity of compounds similar to this compound. Below are summarized findings from relevant research:

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Lines : A study demonstrated that compounds with similar structures inhibited growth in various cancer cell lines by targeting tyrosine kinase pathways. The results indicated a dose-dependent response, with higher concentrations leading to significant cell death.

- Inflammatory Models : In animal models of inflammation, administration of related sulfonamide compounds resulted in reduced swelling and pain, correlating with lower levels of inflammatory markers such as cytokines.

- Antiviral Activity : Research indicated that compounds akin to this compound showed promise as inhibitors of HIV protease, highlighting their potential role in antiviral therapies .

Q & A

Q. What are the recommended synthetic routes for 5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer: The synthesis typically involves sulfonylation of a pentylamine precursor with 4-methoxybenzenesulfonyl chloride under alkaline conditions. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature (40–80°C), reaction time (6–24 hrs), and stoichiometric ratios. Use HPLC (High-Performance Liquid Chromatography) to monitor intermediates and quantify yields . Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. For reproducibility, document reaction conditions rigorously and validate with NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to pH gradients (2–12) and temperatures (4°C, 25°C, 40°C) over 1–4 weeks. Analyze degradation products using LC-MS and compare with stability-indicating assays (e.g., UV-Vis spectroscopy at λmax 270–300 nm). Statistical analysis (ANOVA) can identify significant degradation pathways. Store lyophilized samples at -20°C in amber vials to minimize hydrolytic decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding affinities with target proteins (e.g., kinases or GPCRs). Generate 3D structures from PubChem data (InChI key, SMILES) and optimize geometries via density functional theory (DFT). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Cross-reference with IC50 values from enzymatic inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer: Perform meta-analysis of existing literature to identify variables causing discrepancies (e.g., assay type, cell lines, or solvent systems). Replicate key studies under controlled conditions, using standardized protocols (e.g., OECD guidelines). Employ cheminformatics tools (KNIME, Pipeline Pilot) to cluster structure-activity relationships (SAR) and identify outliers. Publish negative results to enhance dataset reliability .

Q. How can reactor design principles improve scalability for synthesizing this compound in batch vs. continuous-flow systems?

- Methodological Answer: Compare batch reactors (stirred-tank) with continuous-flow microreactors for sulfonylation efficiency. Use computational fluid dynamics (CFD) to model heat/mass transfer and minimize byproduct formation. Optimize residence time (τ) and mixing efficiency (Reynolds number > 2000) to enhance yield. Validate with kinetic studies (Arrhenius plots) and scale-up simulations (Aspen Plus) .

Methodological Best Practices

- Data Analysis: Use multivariate regression (PLS, PCA) to correlate synthetic parameters with purity/yield .

- Safety Protocols: Follow ISO/IEC 17043 standards for handling sulfonyl chlorides; use fume hoods and PPE (nitrile gloves, safety goggles) due to irritant properties .

- Ethical Reporting: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing synthetic protocols or biological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.